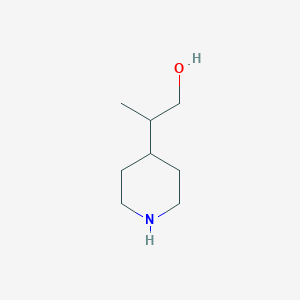

2-(4-Piperidinyl)-1-propanol

描述

Contextualization within Piperidine-Derived Architectures

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products, active pharmaceutical ingredients (APIs), and agrochemicals. mdpi.comresearchgate.net It is a six-membered nitrogen-containing heterocycle that can adopt a stable chair conformation, similar to cyclohexane. wikipedia.org This conformational preference allows for precise spatial orientation of substituents, which is a critical factor in molecular recognition and binding to biological targets. ugent.be The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor, and it often imparts basicity to the molecule, which can be crucial for its pharmacokinetic profile. ugent.be

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. mdpi.comresearchgate.net The versatility of the piperidine scaffold lies in its ability to be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for drug discovery. The 4-substituted piperidines, such as the parent structure of 2-(4-Piperidinyl)-1-propanol, are particularly common in drug design as this substitution pattern avoids the creation of a new chiral center at the point of attachment to the ring and allows for the exploration of chemical space extending from a central core.

Significance of the Propanol (B110389) Moiety in Scaffold Design

The propanol moiety attached to the piperidine ring at the 4-position is of significant interest in scaffold design for several reasons. The primary alcohol of the 1-propanol (B7761284) group can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This capability can facilitate strong interactions with biological targets such as enzymes and receptors.

Historical and Contemporary Perspectives on Related Structures

The development of piperidine-based compounds has a rich history, with some of the earliest examples being derived from natural alkaloids. wikipedia.org The synthesis of piperidine derivatives has evolved significantly over the years, with early methods such as the Mannich reaction being reported in the mid-20th century. chemrevlett.comacs.org Industrially, piperidine is often produced by the hydrogenation of pyridine. wikipedia.org

In contemporary research, piperidine scaffolds continue to be a major focus in medicinal chemistry. The closely related isomer, 2-(4-Piperidyl)-2-propanol, has been synthesized and is recognized for its utility as an intermediate in the preparation of pharmaceuticals, particularly those targeting neurological disorders. acs.org A patented method for the synthesis of 2-(4-piperidyl)-2-propanol hydrochloride involves the Boc protection of a 4-piperidine formate (B1220265), followed by alkylation with a methyl Grignard reagent, and subsequent deprotection. oup.com This highlights the modern synthetic strategies employed to access such scaffolds.

Derivatives of piperidinyl-propanol have been investigated for a variety of therapeutic applications. For instance, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol has been identified as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist with neuroprotective properties. acs.org The structure-activity relationship studies of such complex molecules underscore the importance of the spatial arrangement of the piperidine and propanol-like components for biological activity. The continued exploration of piperidinyl-propanol derivatives in drug discovery programs demonstrates the enduring relevance of this molecular framework.

Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 2-(4-Piperidyl)-2-propanol |

| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol | 143.23 g/mol |

| CAS Number | 89151-39-3 | 22990-34-7 |

| Appearance | Solid | White to almost white crystalline powder |

| Boiling Point | Not available | 142 °C at 3.3 kPa |

| Melting Point | Not available | 133 - 137 °C |

Data sourced from various chemical suppliers and databases.

Structure-Activity Relationship Insights from Related Piperidine Derivatives

| Compound/Series | Modification | Impact on Biological Activity |

| UC-112 Analogs | Replacement of a pyrrolidine (B122466) ring with a piperidine ring | Maintained or slightly improved anticancer activity. |

| 4-Azaindole-2-piperidine Derivatives | Introduction of unsaturation in the piperidine ring | Ten-fold increase in activity against Trypanosoma cruzi. |

| Stilbene Derivatives | Replacement of a pyrrolidinyl group with a piperidinyl group | Better anticancer activity against several cell lines. |

| (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol Analogs | Introduction of a hydroxyl group on the piperidine ring | Substantial reduction in undesired α1 adrenergic affinity. |

This table presents generalized SAR findings from studies on various piperidine-containing compounds to illustrate the importance of the piperidine scaffold in drug design.

Structure

3D Structure

属性

IUPAC Name |

2-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(6-10)8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELWGLUXAIGHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628978 | |

| Record name | 2-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89151-39-3 | |

| Record name | 2-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 4 Piperidinyl 1 Propanol and Analogous Piperidinyl Alcohols

Stereoselective Synthesis of Piperidinyl Propanol (B110389) Frameworks

Achieving control over the stereochemistry of the piperidinyl propanol framework is paramount for its application in drug discovery. Modern synthetic chemistry offers several powerful strategies to produce specific stereoisomers in high purity. These methods generally fall into three main categories: chiral auxiliary-mediated approaches, asymmetric catalysis, and biocatalytic routes.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. This strategy is reliable and has been widely applied to the synthesis of chiral alcohols and amines. wikipedia.org

For the synthesis of a 2-(4-piperidinyl)-1-propanol framework, an auxiliary could be attached to a precursor molecule to control the formation of the chiral center on the propanol side chain. Common and effective chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine.

Oxazolidinone Auxiliaries : Popularized by David A. Evans, oxazolidinones can be acylated with a precursor carboxylic acid. The resulting imide can then undergo highly diastereoselective aldol (B89426) reactions or alkylations. For instance, an N-acylated oxazolidinone derived from a piperidine-4-acetic acid precursor could be used to introduce the propanol methyl group with high stereocontrol. The substituents on the oxazolidinone ring sterically hinder one face of the enolate, directing incoming electrophiles to the opposite face.

Pseudoephedrine as a Chiral Auxiliary : (R,R)- or (S,S)-pseudoephedrine can be reacted with a carboxylic acid derivative to form an amide. wikipedia.org The α-proton of this amide can be deprotonated to form an enolate, which then reacts with an electrophile (e.g., a methyl halide) in a highly diastereoselective manner. The chiral information is transferred due to the formation of a rigid chelated intermediate, directing the approach of the electrophile. wikipedia.org

The primary advantage of these methods is the high level of stereocontrol and predictability. After the key bond formation, the auxiliary is cleaved, typically via hydrolysis or reduction, to reveal the chiral alcohol or a precursor. acs.org

| Chiral Auxiliary | Typical Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid enolate structure, directing electrophile attack. | nih.gov |

| Pseudoephedrine | α-Alkylation of Carboxylic Acids | Forms a stable lithium chelate, providing high diastereoselectivity. | wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder, Alkylations, Aldol Reactions | Offers excellent stereocontrol and is highly crystalline, aiding purification. | wikipedia.org |

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern green chemistry. For piperidine-containing structures, these methods can be used to form the heterocyclic ring itself or to install substituents with high stereoselectivity. nih.gov

C-C Bond Formation: Rhodium-catalyzed asymmetric reactions have proven effective for creating chiral piperidines. snnu.edu.cnacs.org One strategy involves a three-step process starting from pyridine: (1) partial reduction to a dihydropyridine, (2) Rh-catalyzed asymmetric carbometalation to form a C-C bond and set the stereocenter, and (3) a final reduction to the fully saturated piperidine (B6355638). snnu.edu.cnacs.org This method allows for the enantioselective synthesis of 3-substituted piperidines from various arylboronic acids. snnu.edu.cnacs.org Similar principles can be adapted to create 4-substituted piperidines, which are precursors to the target molecule.

C-N Bond Formation: The intramolecular cyclization of an acyclic amine precursor is a common method for forming the piperidine ring. nih.gov Asymmetric catalysis can be employed in reactions that precede or are part of the cyclization step. For example, an iridium-catalyzed "hydrogen borrowing" cascade can facilitate the stereoselective synthesis of substituted piperidines from amino triols. nih.gov This process involves the oxidation of an alcohol to an aldehyde, followed by intramolecular amination and subsequent reduction of the resulting imine, all catalyzed by the same chiral iridium complex. nih.gov

Enzymatic and Biocatalytic Routes

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. pharmasalmanac.com Enzyme-catalyzed reactions are renowned for their exceptional enantioselectivity and regioselectivity, and they operate under mild conditions (ambient temperature and pressure), which minimizes side reactions like racemization or rearrangement. nih.govnih.gov This makes them an increasingly attractive "green" alternative to traditional chemical methods for producing chiral compounds, especially in the pharmaceutical industry. pharmasalmanac.comnih.gov

Ketoreductases (KREDs): Chiral alcohols are frequently synthesized via the asymmetric reduction of prochiral ketones using ketoreductases (also known as alcohol dehydrogenases). tandfonline.com These enzymes, which rely on cofactors like NADH or NADPH, can reduce a ketone to a specific alcohol enantiomer with outstanding enantiomeric excess (>99% e.e.). nih.govtandfonline.com For the synthesis of this compound, a precursor such as 1-(4-piperidinyl)propan-1-one could be stereoselectively reduced using a KRED to yield the desired (R)- or (S)-alcohol. nih.gov

Transaminases: Chiral amines, which are key precursors to N-heterocycles, can be synthesized using transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov This approach can be integrated into multi-enzyme cascades to build complex chiral molecules. researchgate.netnih.gov

Lipases for Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the product to be separated. Lipases are commonly used to resolve racemic alcohols by selectively acylating one enantiomer, leaving the other enantiomer as the unreacted alcohol. rsc.org

| Enzyme Class | Reaction Type | Substrate Example | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketone | Chiral Secondary Alcohol | Excellent enantioselectivity (>99% e.e.) and high yield. | nih.govtandfonline.com |

| Transaminase (TAm) | Asymmetric Amination | Ketone | Chiral Amine | Direct route to chiral amines from simple starting materials. | nih.gov |

| Lipase | Kinetic Resolution | Racemic Alcohol | Enantioenriched Alcohol + Ester | High enantioselectivity; widely available and robust enzymes. | rsc.org |

| Hydroxylase | C-H Oxidation | Piperidine Carboxylate | Hydroxypiperidine | Direct introduction of hydroxyl groups at specific positions. | chemistryviews.orgnews-medical.net |

Functional Group Interconversions and Derivatization on the Piperidine Ring

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another without altering the carbon skeleton. solubilityofthings.comub.edu For a molecule like this compound, the piperidine ring offers multiple sites for such modifications, primarily at the nitrogen atom. Derivatization is crucial for creating analogues for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

The secondary amine of the piperidine ring is a versatile handle for derivatization. Common transformations include:

N-Alkylation: Introduction of an alkyl group onto the nitrogen atom via nucleophilic substitution with an alkyl halide.

N-Arylation: Formation of a C-N bond between the piperidine nitrogen and an aryl group, often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or newer electrochemical methods. acs.org

N-Acylation: Reaction of the amine with an acyl chloride or anhydride (B1165640) to form an amide. This converts the basic amine into a neutral amide group. solubilityofthings.com

Reductive Amination: The secondary amine can be reacted with an aldehyde or ketone in the presence of a reducing agent to form a more complex N-substituted derivative.

Sulfonamide Formation: Reaction with a sulfonyl chloride to produce a sulfonamide, a common functional group in pharmaceuticals.

These modifications can significantly alter the molecule's physicochemical properties, such as its basicity (pKa), lipophilicity (logP), and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile. pharmaceutical-technology.com

Regioselective Hydroxylation and Propanol Chain Elaboration

Regioselective Hydroxylation: The direct and selective introduction of a hydroxyl group onto the carbon framework of the piperidine ring is a powerful but challenging transformation. researchgate.net Recent advances have combined biocatalysis with chemical methods to achieve this. news-medical.net For example, enzymes such as hydroxylases can perform regioselective C-H oxidation on piperidine scaffolds. chemistryviews.org A notable approach uses engineered proline hydroxylases or ectoine (B1671093) hydroxylases to introduce an -OH group at specific positions on carboxylated piperidine precursors. chemistryviews.orgnews-medical.net This enzymatic step can be followed by chemical reactions, such as radical cross-coupling, to build more complex molecules. news-medical.net Photocatalytic methods have also been developed for the regioselective α-hydroxylation of N-Boc protected piperidines. chemrxiv.org

Propanol Chain Elaboration: This strategy involves constructing the 2-hydroxypropyl side chain onto a pre-existing piperidine ring. A common starting material is a 4-substituted piperidine, such as N-protected piperidine-4-carboxaldehyde or piperidine-4-carboxylic acid.

From Piperidine-4-carboxaldehyde: A Grignard reaction with ethylmagnesium bromide followed by protonation would yield the this compound framework directly. The stereochemistry of the alcohol can be influenced by using chiral reagents or catalysts.

From Piperidine-4-carboxylic acid: The carboxylic acid can be converted to an ester or an amide. Subsequent reaction with an excess of an organometallic reagent like methyllithium (B1224462) or methylmagnesium bromide can generate a tertiary alcohol, which could then be further modified. Alternatively, the acid could be reduced to an alcohol, oxidized to an aldehyde, and then elaborated as described above.

Convergent and Divergent Synthetic Pathways for Complex Analogs

Convergent Synthesis: A convergent synthesis involves preparing different fragments of a complex molecule independently and then assembling them in the final stages of the synthesis. nih.gov This approach is often more efficient than a linear synthesis for complex targets. For piperidinyl alcohol analogs, a convergent strategy could involve the synthesis of a stereochemically defined piperidine core and a separate, functionalized side chain. researchgate.net These two pieces could then be joined using a robust C-C bond-forming reaction, such as a Suzuki or Negishi cross-coupling. This modularity allows for the rapid assembly of various analogs by simply changing one of the building blocks. nih.gov

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to create a library of structurally related compounds. nih.gov This is a powerful strategy in medicinal chemistry for exploring the SAR of a lead compound. For this compound analogs, a key intermediate like an N-protected 4-formylpiperidine could be treated with a wide array of different organometallic reagents (Grignard reagents, organolithiums) to generate a library of diverse secondary alcohols at the 4-position. Similarly, a common piperidine core could undergo various derivatization reactions at the nitrogen atom, as described in section 2.2, to produce a family of N-substituted analogs. nih.govresearchgate.net This approach allows for the efficient generation of molecular diversity from a single, readily accessible precursor. ajchem-a.comenamine.net

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 2 4 Piperidinyl 1 Propanol Derivatives

Mechanistic Investigations of Key Bond-Forming Reactions

The construction and modification of 2-(4-piperidinyl)-1-propanol derivatives involve a series of fundamental bond-forming reactions. Elucidating the mechanisms of these transformations provides insight into how to control chemo-, regio-, and stereoselectivity.

C-H Amination Pathways

Intramolecular C-H amination is a powerful strategy for constructing the piperidine (B6355638) ring. Transition metal-catalyzed processes, particularly those using copper, have been developed for the direct formation of C(sp³)–N bonds. nih.gov Mechanistic studies on copper-catalyzed intramolecular C-H amination to form piperidines reveal a catalytic cycle that typically involves Cu(I) and Cu(II) oxidation states. acs.org

A proposed pathway, supported by experimental and Density Functional Theory (DFT) calculations, begins with a Cu(I) precatalyst. acs.org Using N-fluoro amide substrates, the reaction is believed to proceed through the formation of a copper(II) fluoride (B91410) intermediate. nih.govacs.org The turnover-limiting step is often the cleavage of the C-H bond. nih.gov This pathway is generally preferred over reactions using N-chloro amides due to more favorable reaction energetics. acs.org Other metals, such as rhodium, can also catalyze C-H amination through the generation of a nitrenoid-type oxidant, which then undergoes a concerted, asynchronous C-H insertion. researchgate.net

Alcohol Oxidation Mechanisms Relevant to Propanol (B110389) Derivatives

The 1-propanol (B7761284) moiety of this compound is a secondary alcohol, which can be oxidized to the corresponding ketone, 1-(4-piperidinyl)-2-propanone. This transformation is a fundamental reaction in organic synthesis. libretexts.org A variety of oxidizing agents can be employed, including those based on chromium (e.g., pyridinium (B92312) chlorochromate (PCC), chromic acid) and other reagents like potassium permanganate. libretexts.orgkhanacademy.orgchemistrysteps.com

The general mechanism for the oxidation of a secondary alcohol involves two key steps. libretexts.org First, the alcohol's oxygen atom attacks the oxidizing agent (e.g., chromium in chromic acid) to form an intermediate, such as a chromate (B82759) ester. This step effectively places a good leaving group on the oxygen. libretexts.orgchemistrysteps.com The second step is an E2-like elimination where a base removes the proton from the carbon bearing the hydroxyl group (the α-hydrogen). chemistrysteps.com This concerted process leads to the formation of the carbon-oxygen double bond of the ketone. libretexts.org For secondary alcohols, the oxidation typically stops at the ketone stage, as there are no further hydrogens on the carbonyl carbon to be removed for subsequent oxidation. chemistrysteps.com

Radical and Ionic Intermediate Characterization

The synthesis and transformation of piperidine derivatives can proceed through various reactive intermediates, including both radical and ionic species. The specific intermediate generated often depends on the reaction conditions and reagents used.

Ionic Intermediates: In many cyclization reactions to form the piperidine ring, ionic intermediates such as iminium ions are generated. For example, the Pictet-Spengler reaction and related cyclizations proceed through the formation of highly electrophilic N-acyliminium or N-sulfonyliminium ions, which are then trapped intramolecularly by a nucleophile. researchgate.netusm.edu Similarly, reductive hydroamination/cyclization of alkynes can generate an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov These cationic intermediates are powerful electrophiles that facilitate the formation of new carbon-carbon or carbon-nitrogen bonds.

Radical Intermediates: Radical-mediated reactions offer an alternative pathway. Intramolecular radical C-H amination can proceed through the formation of a radical cation via single electron transfer, which then transforms into a benzyl (B1604629) radical after deprotonation. nih.gov Other methods involve the generation of nitrogen-centered radicals which then cyclize. nih.gov Complex radical cascades have also been proposed, involving successive cyclizations and ring-cleavage/formation steps to construct the piperidine skeleton. nih.gov Quantum-chemical calculations are often employed to analyze and support the proposed radical pathways. researchgate.net

Kinetic and Thermodynamic Considerations in Reaction Design

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control, a distinction that is critical in the synthesis of substituted piperidines where multiple stereoisomers are possible. wikipedia.orgjackwestin.comlibretexts.org

Kinetic Control favors the product that is formed fastest, meaning the product that proceeds through the transition state with the lowest activation energy. These reactions are typically run at low temperatures and are irreversible. libretexts.org

Thermodynamic Control favors the most stable product. These reactions are reversible and are usually conducted at higher temperatures, allowing an equilibrium to be established where the lowest-energy product predominates. libretexts.org

In the synthesis of 3,4-disubstituted piperidines via carbonyl ene or Prins cyclizations, it has been demonstrated that the product distribution can be switched between kinetic and thermodynamic control. acs.orgnih.gov For instance, using certain Lewis acids at low temperatures can favor the formation of a cis-substituted piperidine (the kinetic product), which can then isomerize to the more stable trans-piperidine (the thermodynamic product) upon warming. acs.orgnih.gov

Kinetic studies also provide insight into rate-determining steps. In the copper-catalyzed C-H amination to form piperidines, kinetic isotope effect (KIE) experiments show a significant kH/kD value, indicating that the C-H bond cleavage is the turnover-limiting step in the reaction mechanism. nih.gov

| Reaction Type | Substrate Type | kH/kD (Intramolecular) | kH/kD (Intermolecular) | Implication | Reference |

| Cu-Catalyzed C-H Amination | N-fluoro-sulfonamide (leading to piperidine) | 4.2 | 1.4 | C-H bond cleavage is the turnover-limiting step. | nih.gov |

This table is interactive. Click on the headers to sort.

Computational Chemistry Approaches for Mechanistic Insight

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving piperidine derivatives. nih.gov These theoretical approaches allow for the detailed study of reaction pathways, transition state structures, and the electronic properties of intermediates that may be too transient to observe experimentally. acs.orgnih.govacs.orgchemrxiv.org

DFT calculations have been instrumental in:

Mapping Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, computational models can map out the entire reaction pathway, helping to identify the most favorable mechanistic route. nih.gov

Validating Proposed Mechanisms: Theoretical calculations can corroborate or challenge proposed mechanisms. For example, in copper-catalyzed C-H amination, DFT studies support a Cu(I)/Cu(II) catalytic cycle and explain the preference for N-fluoro amides over N-chloro amides based on more favorable reaction pathways. acs.org

Guiding Catalyst and Ligand Design: By understanding how ligands influence the stability of intermediates and the energy of transition states, computational studies can guide the rational design of more efficient catalysts. nih.govacs.orgchemrxiv.org For instance, DFT-guided ligand design has led to the development of copper catalysts that promote amination reactions at room temperature by stabilizing the rate-limiting oxidative addition transition state. nih.gov

Explaining Selectivity: DFT can be used to calculate the transition state energies for competing pathways, providing a rationale for the observed chemo-, regio-, and stereoselectivity under different conditions. nih.gov

| Computational Method | Application in Piperidine Derivative Reactions | Key Insights | Reference(s) |

| Density Functional Theory (DFT) | Elucidation of C-H amination pathways | Supports Cu(I)/Cu(II) cycle; identifies C-H cleavage as rate-limiting; explains substrate preference. | acs.org |

| DFT (B3LYP/6-31G(d)) | Analysis of Prins cyclization for piperidine synthesis | Suggests mechanism with significant carbocationic character; rationalizes stereochemical outcomes (cis vs. trans). | nih.gov |

| DFT | Ligand design for Cu-catalyzed amination | Guided the design of ligands that stabilize transition states through noncovalent interactions, enabling room-temperature reactions. | nih.govacs.orgchemrxiv.org |

| Quantum-Chemical Calculations | Analysis of radical cyclization processes | Provides a full mechanistic picture for complex radical cascades in piperidine formation. | researchgate.net |

This table is interactive and summarizes the application of various computational methods.

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a reaction sequence, providing definitive evidence for proposed mechanistic pathways. chem-station.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can probe reaction mechanisms in several ways. acs.org

One of the most common applications is the determination of the Kinetic Isotope Effect (KIE) . princeton.eduepfl.ch The KIE is the ratio of the reaction rate of a molecule with the light isotope (kL) to the rate of the molecule with the heavy isotope (kH). If a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a significant primary KIE (typically kH/kD > 2) is observed. epfl.ch

In the context of this compound derivative synthesis, isotopic labeling has been crucial:

C-H Amination: In the copper-catalyzed synthesis of piperidines, experiments using deuterium-labeled substrates showed a primary KIE value of 4.2. nih.gov This large value provides strong evidence that the C-H bond is indeed cleaved in the turnover-limiting step of the reaction. nih.gov

Alcohol Oxidation: Deuterium (B1214612) labeling studies have been used extensively to probe the mechanisms of alcohol oxidation. nih.govresearchgate.netresearchgate.net For example, labeling the α-hydrogen of the alcohol with deuterium and observing a significant KIE confirms that this C-H bond is broken in the rate-determining step, consistent with the E2-like mechanism involving a chromate ester or similar intermediate. researchgate.net

By providing direct information about bond-breaking and bond-forming events, isotopic labeling studies serve as an essential complement to kinetic and computational analyses for the unambiguous delineation of reaction pathways. chem-station.com

Structure Activity Relationship Sar Insights and Pharmacophore Development for 2 4 Piperidinyl 1 Propanol Scaffolds

Conformational Analysis and its Influence on Molecular Recognition

Molecular recognition is highly dependent on the spatial arrangement of key pharmacophoric features. For ligands targeting receptors such as the sigma-1 (σ1) receptor, a common target for piperidine-containing compounds, the pharmacophore model generally includes a basic amine center, flanked by two hydrophobic regions. The distance and orientation of these features are dictated by the conformational preferences of the scaffold. Computational studies and techniques like X-ray crystallography have been instrumental in elucidating the binding modes of such ligands, revealing that the piperidine (B6355638) nitrogen often forms a key ionic interaction with acidic residues in the receptor, such as glutamic acid.

Pharmacophore models for σ1 receptor ligands, for instance, often highlight the necessity of a positively ionizable feature, which in the case of 2-(4-piperidinyl)-1-propanol derivatives, is the piperidine nitrogen. This is typically complemented by hydrophobic features that interact with corresponding pockets in the receptor. The conformational flexibility of the propanol (B110389) side chain and any N-substituents allows the molecule to adopt a low-energy conformation that optimizes these interactions.

Impact of Substituents on the Piperidine Nitrogen and Ring Carbons

Modification of the piperidine nitrogen and the carbon atoms of the ring provides a powerful tool for modulating the pharmacological profile of this compound derivatives.

Substituents on the Piperidine Nitrogen (N-Substituents):

The substituent on the piperidine nitrogen plays a pivotal role in defining the compound's affinity and selectivity for its target receptor. The nature of this substituent can influence several key properties:

Steric Bulk: The size and shape of the N-substituent can either enhance or hinder binding. For many receptors, there is an optimal size for this substituent to fit within a specific binding pocket.

Hydrophobicity: Aromatic and alkyl substituents can engage in hydrophobic interactions with the receptor, often increasing binding affinity. For example, an N-benzyl group is a common feature in many potent piperidine-based ligands.

Electronic Properties: The electronic nature of the substituent can affect the basicity of the piperidine nitrogen, which in turn influences the strength of the ionic interaction with the receptor.

The following table illustrates the hypothetical impact of various N-substituents on the binding affinity of a this compound derivative for the σ1 receptor, based on general SAR principles.

| Compound ID | N-Substituent | σ1 Receptor Binding Affinity (Ki, nM) |

| 1 | -H | 500 |

| 2 | -CH₃ | 150 |

| 3 | -CH₂CH₃ | 120 |

| 4 | -Benzyl | 15 |

| 5 | -CH₂(4-F-Phenyl) | 10 |

| 6 | -CH₂(4-OCH₃-Phenyl) | 25 |

Substituents on the Piperidine Ring Carbons:

Substitution on the carbon atoms of the piperidine ring can also significantly affect biological activity. These substitutions can influence the conformational preference of the ring and introduce new points of interaction with the receptor. For instance, a methyl group at the 3-position could introduce a chiral center and potentially lead to stereoselective binding. The position and orientation (axial vs. equatorial) of such substituents are critical.

Stereochemical Requirements for Ligand-Receptor Interactions

Chirality plays a crucial role in the interaction between a ligand and its biological target. The this compound scaffold contains a chiral center at the carbon atom of the propanol moiety bearing the hydroxyl group. This leads to the existence of (R) and (S) enantiomers, which can exhibit different biological activities.

The differential activity of enantiomers is a well-established principle in pharmacology, as the binding sites of receptors are themselves chiral, being composed of L-amino acids. One enantiomer may fit optimally into the binding site, leading to a strong interaction, while the other may fit poorly or not at all.

For example, in a hypothetical scenario, the (R)-enantiomer of a this compound derivative might show significantly higher affinity for a particular receptor compared to the (S)-enantiomer. This stereoselectivity underscores the importance of a precise three-dimensional arrangement of functional groups for effective molecular recognition.

The table below provides an illustrative example of the impact of stereochemistry on receptor binding affinity.

| Compound ID | Stereochemistry at Propanol Moiety | Receptor Binding Affinity (Ki, nM) |

| 7a | (R) | 20 |

| 7b | (S) | 350 |

| 7c | Racemic | 180 |

These differences in affinity highlight the stringent stereochemical requirements for optimal ligand-receptor interactions.

Propanol Moiety as a Functional Group in Binding Affinity Modulation

The 1-propanol (B7761284) moiety of the this compound scaffold is not merely a linker but an active participant in molecular recognition. The hydroxyl group, in particular, can act as a hydrogen bond donor and/or acceptor, forming key interactions with polar residues in the receptor's binding site.

The length and flexibility of the propanol side chain are also important. A three-carbon chain is often found to be optimal for bridging between the piperidine core and other interaction points within the receptor. Modifications to this chain can have a significant impact on binding affinity:

Chain Length: Shortening or lengthening the alkyl chain can alter the distance between key pharmacophoric groups, potentially disrupting optimal binding.

Hydroxyl Group Position: Moving the hydroxyl group to a different position on the alkyl chain would change the geometry of the hydrogen bonding interaction.

Replacement of the Hydroxyl Group: Replacing the hydroxyl group with other functional groups (e.g., a methoxy (B1213986) group or a hydrogen atom) can help to probe the importance of the hydrogen bonding interaction. A loss of activity upon removal of the hydroxyl group would strongly suggest its critical role in binding.

The following table illustrates the potential effects of modifying the propanol moiety on receptor binding affinity.

| Compound ID | Modification to Propanol Moiety | Receptor Binding Affinity (Ki, nM) |

| 8 | -CH(OH)CH₂CH₃ (Standard) | 35 |

| 9 | -CH₂CH₂CH₂OH | 150 |

| 10 | -CH(OCH₃)CH₂CH₃ | 200 |

| 11 | -CH₂CH₂CH₃ | 800 |

These illustrative data underscore the functional importance of the propanol moiety in modulating the binding affinity of this compound scaffolds.

2 4 Piperidinyl 1 Propanol As a Privileged Scaffold in Contemporary Medicinal Chemistry Research

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel compounds with improved pharmacological profiles while retaining the desired biological activity of a parent molecule. nih.govslideshare.net These techniques involve modifying the core structure (scaffold) or replacing specific functional groups with others that have similar physicochemical properties. cambridgemedchemconsulting.comresearchgate.net

Scaffold Hopping: This strategy involves replacing the central core of a molecule to generate a new chemical entity with a different backbone but a similar three-dimensional arrangement of key interacting groups. namiki-s.co.jpresearchgate.net For the 2-(4-piperidinyl)-1-propanol scaffold, this could involve replacing the piperidine (B6355638) ring with other heterocyclic systems. The goal is to identify novel core structures that may offer advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties. For instance, replacing the piperidine ring with morpholine (B109124) or thiomorpholine (B91149) could alter the compound's polarity and metabolic stability. Similarly, ring-opening or closure strategies can transform the piperidine into acyclic or different cyclic systems while maintaining the crucial spatial orientation of substituents. nih.gov

Bioisosteric Replacements: This approach focuses on substituting atoms or groups within a molecule with other chemically or physically similar moieties to enhance desired properties. cambridgemedchemconsulting.comu-tokyo.ac.jp For the this compound motif, several bioisosteric replacements can be envisioned to fine-tune its activity and pharmacokinetic profile. The propanol (B110389) side chain, for example, is critical for interaction with many biological targets. u-tokyo.ac.jp Bioisosteric modifications can be applied to this part of the molecule to modulate these interactions.

Below is a table illustrating potential bioisosteric replacements for different components of the this compound scaffold.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Piperidine Ring | Pyrrolidine (B122466), Azetidine, Morpholine, Thiomorpholine, Piperazine | To alter basicity (pKa), lipophilicity, and metabolic stability. princeton.edu |

| Propanol Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH), Fluorine (-F), Methoxy (B1213986) (-OCH3) | To modify hydrogen bonding capacity and metabolic susceptibility. cambridgemedchemconsulting.com |

| Propanol Methyl (-CH3) | Trifluoromethyl (-CF3), Ethyl (-CH2CH3) | To alter steric bulk and electronic properties. |

| Piperidine N-H | N-Alkyl, N-Aryl, N-Acyl | To explore additional binding interactions and modulate basicity. |

These strategic modifications allow medicinal chemists to systematically optimize lead compounds, addressing issues such as poor solubility, metabolic instability, or off-target effects, thereby accelerating the development of new therapeutic agents. u-tokyo.ac.jp

Design of Compound Libraries Based on the Piperidinyl Propanol Core

The development of compound libraries is a fundamental aspect of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify initial "hits." ufl.edu The this compound scaffold serves as an excellent starting point for creating focused or diversity-oriented libraries due to its multiple points for chemical modification. researchgate.netnih.gov

The design of such a library typically involves a central core structure with several points of diversity where different chemical building blocks can be attached. For the piperidinyl propanol core, there are at least three primary points for diversification:

The Piperidine Nitrogen (N1): The secondary amine can be readily functionalized through reactions like alkylation, acylation, or reductive amination, allowing the introduction of a wide array of substituents.

The Propanol Side Chain: The hydroxyl group can be modified, or the entire side chain can be varied to explore different lengths and functionalities.

The Piperidine Ring (C4): Substituents can be introduced at the 4-position of the piperidine ring, often through the use of a piperidin-4-one precursor.

A representative synthetic approach to generate a library based on this scaffold might start with a protected 4-substituted piperidine, which is then elaborated to install the propanol side chain. Subsequent deprotection and diversification at the piperidine nitrogen would yield a library of final compounds. For example, a library of anti-tuberculosis agents was generated based on a related piperidinol scaffold, demonstrating the utility of this core in exploring structure-activity relationships (SAR). nih.govnih.gov

The following table outlines a hypothetical compound library design based on the this compound core.

| Scaffold Core | R1 Substituent (at N1) | R2 Substituent (at C4) | R3 Modification (of propanol) |

| This compound | Benzyl (B1604629), Phenethyl, Pyridylmethyl | Phenyl, 4-Chlorophenyl, Naphthyl | Hydroxyl, Methoxy, Amino |

| Butyl, Cyclohexyl, Adamantyl | Thienyl, Furanoyl, Indolyl | Fluoro, Cyano, Acetoxy | |

| Acetyl, Benzoyl, Sulfonyl | Hydrogen, Methyl, Trifluoromethyl | Ether linkage, Ester linkage |

By systematically combining different R1, R2, and R3 groups, medicinal chemists can generate a large and diverse collection of compounds for biological screening, increasing the probability of identifying novel bioactive molecules.

Ligand Design for Specific Biological Targets

The this compound scaffold has been successfully employed in the design of ligands for a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. nih.govmdpi.comdrugdiscoverychemistry.comfrontiersin.org The structural features of the scaffold—a basic nitrogen atom capable of forming salt bridges and a hydroxyl group for hydrogen bonding—are key pharmacophoric elements that drive its interaction with these targets.

G-Protein Coupled Receptors (GPCRs): Many GPCR ligands incorporate a basic amine and an aromatic moiety. nih.govescholarship.org Derivatives of the piperidinyl propanol scaffold can be designed to target specific GPCRs by appending appropriate aromatic or heteroaromatic groups to the piperidine nitrogen or the C4 position. The distance and relative orientation between the basic nitrogen and the aromatic system are often critical for receptor affinity and selectivity. frontiersin.org

Kinase Inhibitors: Protein kinases are another important class of drug targets, particularly in oncology. cancertreatmentjournal.commdpi.com While many kinase inhibitors are based on flat, aromatic heterocyclic systems that mimic the adenine (B156593) region of ATP, the 3D nature of the piperidinyl propanol scaffold can be exploited to access regions outside the ATP-binding site, potentially leading to greater selectivity. ijper.orgnih.gov For example, derivatives have been designed as inhibitors of p21-activated kinase 4 (PAK4) and Mer-tyrosine kinase (MERTK). nih.govnih.gov

Ion Channels and Other CNS Targets: The scaffold is prominent in ligands targeting central nervous system (CNS) proteins. (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist with neuroprotective properties. nih.gov Additionally, related piperidine structures have been used to develop dual inhibitors of monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in the treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.comresearchgate.net

The table below summarizes examples of biological targets for which ligands based on the piperidinyl propanol or closely related piperidine scaffolds have been developed.

| Biological Target Class | Specific Target Example(s) | Therapeutic Area |

| Ion Channels | NMDA Receptor | Neurodegeneration nih.gov |

| Enzymes | MAO-B, Cholinesterases | Neurodegeneration mdpi.comresearchgate.net |

| p21-activated kinase 4 (PAK4) | Oncology nih.gov | |

| Mer-tyrosine kinase (MERTK) | Oncology nih.gov | |

| G-Protein Coupled Receptors | Sigma Receptors (S1R, S2R) | CNS Disorders nih.gov |

The versatility of the this compound scaffold allows for its adaptation to a wide array of biological targets through rational, structure-based drug design. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 2 4 Piperidinyl 1 Propanol and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-(4-Piperidinyl)-1-propanol and its metabolites from complex mixtures, allowing for their individual analysis. The selection of a specific technique is contingent on the physicochemical properties of the analytes and the objectives of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of non-volatile compounds like this compound. nih.gov The development of a robust HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation and sensitivity.

Method Development: A reversed-phase HPLC method is typically suitable for a polar compound such as this compound. pharmaguideline.com The process begins with selecting an appropriate stationary phase, commonly a C18 column, which provides good retention for moderately polar analytes. pharmaguideline.com The mobile phase composition is critical for achieving optimal separation; a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often employed. pharmtech.comresearchgate.net The buffer's pH is adjusted to control the ionization state of the basic piperidinyl nitrogen, thereby influencing retention and peak shape. Detection can be challenging if the molecule lacks a strong UV chromophore. In such cases, detectors like an Evaporative Light Scattering Detector (ELSD) or coupling the HPLC system to a mass spectrometer (LC-MS) is necessary for sensitive detection. researchgate.net

Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. pharmtech.compharmaguideline.comchromatographyonline.com Validation confirms that the method is accurate, precise, specific, linear, and robust over a specified range. chromatographyonline.comresearchgate.net Key validation parameters are systematically evaluated to provide documented evidence of the method's performance. pharmaguideline.comresearchgate.net

Table 1: Illustrative HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Test Procedure | Acceptance Criteria |

| Specificity | Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. | Peak purity index > 0.999; no co-eluting peaks. |

| Linearity & Range | Analyze a minimum of five concentrations across the expected range (e.g., 80-120% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. researchgate.net |

| Accuracy | Perform recovery studies by spiking a known amount of analyte into a matrix at three concentration levels (e.g., 50%, 100%, 150%). pharmtech.com | Mean recovery between 98.0% and 102.0%. |

| Precision | - Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration on the same day, by the same analyst. pharmaguideline.com - Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. chromatographyonline.com |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | The lowest concentration at which the analyte can be reliably detected. |

| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). chromatographyonline.com | The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%). |

| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%). | RSD of results should remain within acceptable limits, demonstrating method reliability during normal use. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique primarily used for volatile and thermally stable compounds. chromatographyonline.com Direct analysis of this compound by GC is challenging due to its high polarity (from the hydroxyl and secondary amine groups) and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. ispub.com

To overcome these limitations, derivatization is employed. This process chemically modifies the polar functional groups to create more volatile and thermally stable derivatives. Common derivatization strategies for amines and alcohols include:

Silylation: Reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the -OH and -NH groups with trimethylsilyl (B98337) (TMS) groups.

Acylation: Using reagents like pentafluorobenzoyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) to form ester and amide derivatives. nih.gov

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a Flame Ionization Detector (FID) or a more selective Nitrogen-Phosphorus Detector (NPD). ispub.com The method involves optimizing parameters such as the column type (e.g., a mid-polarity capillary column like a DB-5 or BP 624), temperature program, and carrier gas flow rate to achieve separation from other components. ispub.comnotulaebotanicae.ro

Table 2: Representative GC Analytical Conditions for Derivatized this compound

| Parameter | Condition |

| GC System | Gas chromatograph with FID or NPD |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties, regulatory agencies require their separation and individual evaluation. mdpi.com Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity of the compound. eijppr.com

This separation is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). eijppr.comnih.gov CSPs create a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely used and effective for separating a broad range of chiral compounds, including amino alcohols. nih.govnih.gov The mobile phase is typically a non-polar organic solvent mixture, such as n-hexane and isopropanol, under normal-phase conditions. lcms.cz

Table 3: Example Chiral HPLC Separation Data

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound and its metabolites. These techniques provide detailed information about the molecular structure, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. slideshare.netjchps.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure of this compound can be confirmed. researchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the methyl group of the propanol (B110389) side chain.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. core.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2/C6 (axial/equatorial) | ~2.6 / ~3.1 | ~46 |

| Piperidine C3/C5 (axial/equatorial) | ~1.2 / ~1.8 | ~32 |

| Piperidine C4 | ~1.5 | ~41 |

| Propanol C1 (-CH₂) | ~3.4 / ~3.6 | ~68 |

| Propanol C2 (-CH) | ~3.8 | ~70 |

| Propanol C3 (-CH₃) | ~1.1 | ~18 |

(Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. whitman.edu It is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns. chemguide.co.uk When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying compounds in complex mixtures. nih.govscilit.com

For this compound, electron ionization (EI) would produce a molecular ion (M⁺•), the peak for which confirms the compound's molecular weight. The energetically unstable molecular ion then fragments in a predictable manner, providing a unique fingerprint that aids in structural confirmation. chemguide.co.uk Key fragmentation pathways for this molecule would likely include:

Loss of a water molecule: A common fragmentation for alcohols, resulting in an [M-18]⁺ peak. whitman.edu

Alpha-cleavage: The breaking of bonds adjacent to the nitrogen atom in the piperidine ring, which is a characteristic fragmentation pattern for amines. miamioh.edu

Cleavage of the propanol side chain: Fragmentation at the C-C bond between the piperidine ring and the side chain.

Table 5: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 143 | [M]⁺• (Molecular Ion) | Electron Ionization |

| 125 | [M - H₂O]⁺• | Loss of water from the alcohol group |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the propanol side chain |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage of the piperidine ring with loss of a propyl group |

| 59 | [C₃H₇O]⁺ | Cleavage to form the propanol-containing fragment ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the preliminary functional group analysis of this compound. While not providing a complete structural elucidation alone, they offer valuable initial insights into the molecule's key chemical features.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary alcohol group will display a broad O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The secondary amine within the piperidine ring will show an N-H stretching vibration, usually appearing as a moderate to weak band around 3300-3500 cm⁻¹. Additionally, the spectrum will be characterized by C-H stretching vibrations from the aliphatic piperidine ring and the propanol side chain, occurring just below 3000 cm⁻¹. C-N stretching vibrations of the piperidine ring are expected in the 1250-1020 cm⁻¹ region, while the C-O stretching of the primary alcohol will likely be observed around 1050 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of bending vibrations that is unique to the molecule.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |

| N-H (Amine) | Stretching | 3300-3500 | Moderate to Weak |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

| C-N (Amine) | Stretching | 1020-1250 | Moderate |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The utility of UV-Vis spectroscopy for the direct analysis of this compound is limited. The molecule lacks significant chromophores—conjugated systems or functional groups with non-bonding electrons that absorb strongly in the 200-800 nm range. Both the saturated piperidine ring and the propanol side chain are considered transparent in this region. Any observed absorption would likely be weak and occur at shorter wavelengths, in the far UV region (below 200 nm), which is often less accessible and can be interfered with by common solvents. Therefore, UV-Vis spectroscopy is generally not a primary technique for the characterization of this compound but could be employed for quantitative analysis if a suitable derivatizing agent that introduces a chromophore is used.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of this compound and its metabolites in complex matrices.

LC-MS/MS and GC-MS Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For the analysis of a polar and non-volatile compound like this compound, reverse-phase HPLC is a suitable separation technique. Due to the basic nature of the piperidine ring, a mobile phase with a slightly acidic pH can improve peak shape by ensuring the analyte is in its protonated form.

The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, will ionize the molecule, usually forming the protonated molecule [M+H]⁺ in positive ion mode. The precursor ion is then selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). The fragmentation of the [M+H]⁺ ion of this compound would be expected to follow predictable pathways. A primary loss would likely be the neutral loss of water (H₂O) from the propanol side chain. Another characteristic fragmentation would involve the cleavage of the C-C bond between the piperidine ring and the propanol side chain. The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions. The specific transitions from the precursor ion to these product ions can be used for highly selective and sensitive quantification in selected reaction monitoring (SRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, though its direct application to this compound is challenging due to the compound's polarity and low volatility. To make it amenable to GC analysis, derivatization is typically required. The hydroxyl and amine groups can be derivatized, for example, through silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). This process increases the volatility and thermal stability of the analyte.

Once derivatized, the compound can be separated on a suitable capillary GC column, often one with a non-polar or medium-polarity stationary phase. Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that leads to extensive fragmentation, providing a detailed mass spectrum that can be used as a fingerprint for identification. The fragmentation pattern of the derivatized this compound would be characteristic of the derivatizing group and the underlying molecular structure. For instance, a silylated derivative would show characteristic ions resulting from the loss of silyl (B83357) groups. The fragmentation of the core structure would be similar to that observed in LC-MS/MS, with cleavage of the side chain and fragmentation of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its metabolites. Unlike nominal mass spectrometers, HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). researchgate.net This high mass accuracy allows for the determination of the elemental composition of the parent molecule and its fragment ions. researchgate.netepa.gov

For this compound (C₉H₁₉NO), the theoretical exact mass of the neutral molecule is 157.1467 g/mol . In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would have a theoretical m/z of 158.1540. By measuring the m/z of the precursor ion with high accuracy, the elemental formula can be confidently confirmed, which is a crucial step in structural elucidation, especially for unknown metabolites. nih.gov

Furthermore, HRMS coupled with tandem mass spectrometry (HRMS/MS) provides accurate mass measurements of the product ions. This allows for the determination of the elemental composition of each fragment, which in turn provides strong evidence for the proposed fragmentation pathways and the structure of the original molecule. This is particularly valuable when distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Interactive Data Table: Theoretical Accurate Masses of this compound and Potential Fragments

| Ion/Fragment | Proposed Elemental Formula | Theoretical m/z |

| [M+H]⁺ | C₉H₂₀NO⁺ | 158.1540 |

| [M+H-H₂O]⁺ | C₉H₁₈N⁺ | 140.1434 |

| [C₆H₁₂N]⁺ (Piperidinemethyl) | C₆H₁₂N⁺ | 98.0964 |

| [C₅H₁₀N]⁺ (Piperidinyl) | C₅H₁₀N⁺ | 84.0808 |

| [C₃H₇O]⁺ (Propanol side chain) | C₃H₇O⁺ | 59.0491 |

Development of Robust and Validated Quantitative Analytical Procedures

The development of a robust and validated quantitative analytical procedure is essential for the reliable determination of this compound in various matrices, such as pharmaceutical formulations or biological samples. Such a method must be proven to be accurate, precise, specific, and reliable. The validation process is typically guided by international guidelines, such as those from the International Council for Harmonisation (ICH).

Given the physicochemical properties of this compound (polarity and lack of a strong UV chromophore), an LC-MS/MS method would be the preferred choice for quantitative analysis due to its high sensitivity and selectivity. nih.gov

The development and validation of such a method would involve the following key steps:

Method Development:

Selection of Chromatographic Conditions: A reverse-phase C18 column would be a suitable starting point. The mobile phase would likely consist of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization and peak shape) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution program may be necessary to ensure good separation from matrix components and any potential metabolites.

Optimization of Mass Spectrometric Parameters: The ESI source parameters (e.g., spray voltage, gas flows, and temperature) would be optimized to achieve a stable and intense signal for the [M+H]⁺ ion of this compound. The collision energy for fragmentation in the MS/MS stage would be optimized to produce a consistent and abundant product ion for quantification.

Internal Standard Selection: An appropriate internal standard (IS) should be chosen. Ideally, this would be a stable isotope-labeled version of the analyte (e.g., d₄-2-(4-Piperidinyl)-1-propanol). If this is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

Method Validation: The optimized method would then be subjected to a rigorous validation process to demonstrate its suitability for its intended purpose. The following parameters would be assessed:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and potential interfering substances.

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is determined by analyzing a series of calibration standards and performing a linear regression analysis.

Accuracy and Precision: The accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Both are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate). This provides an indication of its reliability during routine use.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Interactive Data Table: Example Validation Parameters for a Hypothetical Quantitative LC-MS/MS Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | Defined by application | 1 - 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10.1% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10, with acceptable accuracy and precision | 1 ng/mL |

| Specificity | No significant interference at the retention time of the analyte | Pass |

| Robustness | %RSD of results should be within acceptable limits | Pass |

By following such a systematic approach, a robust and reliable quantitative analytical procedure can be developed and validated for this compound, ensuring the integrity and quality of the data generated.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Piperidinyl)-1-propanol with high enantiomeric purity?

- Methodological Answer : Nonracemic synthesis of structurally related piperidine derivatives can be achieved via enantioselective catalytic hydrogenation or chiral resolution techniques. For example, patents describe using asymmetric catalysts (e.g., palladium on carbon with chiral ligands) to control stereochemistry during hydrogenation steps . Purification via column chromatography with chiral stationary phases (e.g., cellulose-based columns) is critical to isolate enantiomers .

- Key Data :

| Parameter | Example Value |

|---|---|

| Catalyst | Pd/C with (R)-BINAP |

| Solvent | Ethanol/DMF mixture |

| Purification Method | Chiral HPLC (95% ee) |

Q. How should researchers characterize the stereochemistry and structural integrity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) to confirm the piperidine ring substitution pattern and gas chromatography-mass spectrometry (GC-MS) to verify molecular weight. For stereochemical analysis, circular dichroism (CD) spectroscopy or X-ray crystallography is recommended for absolute configuration determination .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Avoid skin contact due to potential irritancy (as observed in structurally similar piperidine derivatives) . Work in a fume hood to prevent inhalation of vapors, and dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and experimental solubility values for this compound in aqueous-organic mixtures?

- Methodological Answer : Thermodynamic models like the Wilson or modified van Laar equations (incorporating nonrandomness parameters, α) can refine solubility predictions for highly nonideal systems . Validate models experimentally using dynamic light scattering (DLS) to measure aggregation behavior.

- Example Workflow :

Calculate activity coefficients using the Wilson equation.

Compare with experimental data from phase diagrams.

Adjust α to account for hydrogen-bonding interactions .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Screen transition-metal catalysts (e.g., Ru or Ir complexes) under varying temperatures (40–80°C) and solvent polarities (e.g., THF vs. DCM). Kinetic studies (e.g., Eyring plots) can identify rate-limiting steps. For example, steric hindrance at the piperidine nitrogen may require bulky ligands to enhance enantioselectivity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., GPCRs or kinases). Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) that correlate with antimicrobial or anticancer activity, as seen in analogous piperidine-based compounds .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Conduct stability studies using accelerated degradation protocols (e.g., 0.1 M HCl at 40°C for 24 hours). Monitor degradation products via LC-MS and compare with literature. Differences may arise from impurities or varying counterions (e.g., hydrochloride vs. free base forms) .

Structural and Functional Analogues

Q. What are key structural analogs of this compound with demonstrated pharmacological activity?

- Methodological Answer : Derivatives like 1-(4-hydroxy-4-phenylpiperidin-1-yl)-2-propanol exhibit serotonin receptor modulation, validated via radioligand binding assays . Replace the hydroxyl group with sulfonamide or ester moieties to explore structure-activity relationships (SAR) .

Analytical Method Development

Q. What chromatographic conditions are optimal for quantifying trace impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v). Detect impurities at 220 nm, with a detection limit of 0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。